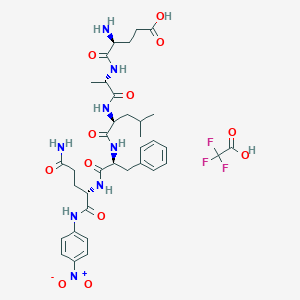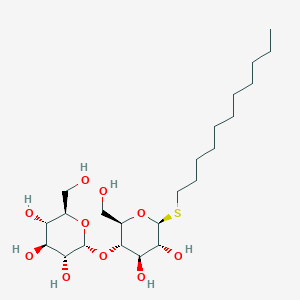
IMPERIALINE (3-beta-Iodo-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μ M/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μ M/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μ M/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Imperialine, a steroidal alkaloid found in Fritillaria wabuensis, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit nitric oxide production and suppress inducible nitric oxide synthase and cyclooxygenase-2 expressions in lipopolysaccharide-stimulated macrophages. Additionally, it reduced the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, mediated by inhibiting the nuclear factor-kappaB activation signaling pathway (Wu et al., 2015).
Absorption Characteristics
Another study focused on the intestinal absorption characteristics of imperialine. Using Caco-2 cells and a rat in situ intestinal perfusion model, it was found that the uptake of imperialine was influenced by the pH in the medium and was not affected by temperature. The study also observed that the absorption of imperialine in the intestine is primarily driven by passive membrane diffusion (Lin et al., 2015).
Antitussive and Expectorant Activities
Imperialine has been identified as having antitussive and expectorant properties. A study evaluating alkaloids from Bulbus Fritillariae Cirrhosae confirmed that imperialine significantly inhibited cough frequency and increased the latent period of cough in mice. It also enhanced tracheal phenol red output, indicating its expectorant activity (Wang et al., 2011).
Anti-Cancer Potential
In recent research, imperialine has been shown to have potential anti-cancer effects against non-small cell lung cancer. This study demonstrated that imperialine could suppress tumor growth and associated inflammation, potentially through an inflammation-cancer feedback loop involving the inhibition of NF-κB activity. This finding is significant, as it indicates a previously unknown function of imperialine in cancer therapy (Lin et al., 2020).
Pharmacokinetics and Bioavailability
Research has also been conducted on the pharmacokinetics and bioavailability of imperialine. A study developed a sustained-release tablet formulation for imperialine, which aimed to prolong absorption time and improve oral bioavailability. The study successfully demonstrated an improvement in the bioavailability of imperialine, indicating potential for enhanced clinical use (Lin et al., 2015).
Muscarinic Receptor Interaction
Imperialine was evaluated for its action at muscarinic receptors. The study found that imperialine acted as a selective antagonist at M2 receptors, differentiating it from M1 and M3 receptor sites. This suggests a potential role for imperialine in treatments targeting muscarinic receptors (Eglen et al., 1992).
Propiedades
Fórmula molecular |
C27H42INO2 |
|---|---|
Peso molecular |
539.54 g/mol |
Apariencia |
white to pale yellow fine crystal powder |
Pureza |
97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)



